The synthesis of (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile involves several key steps:
In industrial applications, continuous flow reactors are often utilized to maintain consistent reaction conditions and enhance yield. Purification methods such as crystallization and chromatography are employed to isolate the final product effectively.
The molecular structure of (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile can be analyzed through various techniques:
The molecular weight of (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile is approximately 263.36 g/mol.
(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile participates in various chemical reactions:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts.
The mechanism of action for (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile is primarily related to its interactions with biological receptors and enzymes:
Research into its pharmacodynamics and pharmacokinetics is ongoing to better understand its biological efficacy .
The physical and chemical properties of (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile include:
(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile has several notable applications:
The compound is systematically named as (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile under IUPAC rules. Key identifiers include:
Table 1: Nomenclature and Identifiers
Nomenclature Type | Identifier |
---|---|
IUPAC Name | (R)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile |
Synonyms | 2,2-Diphenyl-2-[(3R)-pyrrolidin-3-yl]acetonitrile; (R)-3-(Cyanodiphenylmethyl)pyrrolidine |
CAS No. | 133099-12-4 |
SMILES | C1CNC[C@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
InChIKey | AQQVYYRHEMSRRM-KRWDZBQOSA-N [2] |
The molecule features a pyrrolidine ring with a stereogenic center at the C3 position, where the (R)-configuration is critical. The scaffold combines two pharmacophores:
The compound emerged as a chiral building block during the 1990s–2000s, driven by demand for enantioselective synthesis of pharmaceuticals. Key developments include:
Table 2: Historical Timeline of Pyrrolidine Chiral Scaffold Development
Period | Key Advancement | Impact |
---|---|---|
1990s | Friedel-Crafts routes to 3-(diphenylmethyl)pyrrolidines | Enabled bulk synthesis of racemates |
2000s | Catalytic asymmetric oxidation of pyrrolidines | Provided enantiopure intermediates |
2010s | Application in dual-target MOR/D3R ligands | Validated therapeutic relevance |
Medicinal Chemistry Applications:
Synthetic Versatility:
Table 3: Key Derivatives and Applications
Derivative (CAS No.) | Application |
---|---|
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (134002-26-9) | Chiral synthon for darifenacin [8] |
(3S)-1-Tosyl-3-(diphenylmethyl)pyrrolidine (133099-09-9) | N-protected intermediate [1] |
(R)-Enantiomer hydrobromide salt | Salt form for crystallization [5] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7